Enhanced PROTAC Linker Length and Solubility: Multi-PEG4 vs. Simpler Cy5-Azide Linkers
The compound incorporates four m-PEG4 chains, resulting in an exact mass of 1237.675 Da, which is substantially larger than simpler Cy5-azide linkers like Cy5-PEG3-azide. This increased molecular weight correlates directly with a longer, more flexible linker arm, a critical parameter for optimizing PROTAC ternary complex formation . The multiple PEG chains also enhance aqueous solubility, a key factor for maintaining high yields in bioconjugation reactions. For comparison, a related aryl azide-Cy5 peptide conjugate achieved a labeling efficiency of only ~13% due to poor solubility, which improved to ~53% upon introduction of a more hydrophilic sulfo-Cy5 analog [1].
| Evidence Dimension | Linker Molecular Weight and Solubility |
|---|---|
| Target Compound Data | Exact Mass: 1237.675 Da; Four m-PEG4 arms; Aqueous solubility confirmed |
| Comparator Or Baseline | Cy5-PEG3-azide (linear, shorter PEG chain) |
| Quantified Difference | Substantially higher molecular weight and number of PEG units for the target compound. |
| Conditions | In silico structural analysis and vendor solubility data . |
Why This Matters
Longer, more flexible linkers and higher aqueous solubility can improve PROTAC efficacy and labeling efficiency in aqueous buffers, reducing the need for organic co-solvents that can denature proteins.
- [1] Rice, W. L., et al. (2020). Fluorescent Labeling of Plasmid DNA for Gene Delivery: Implications of Dye Hydrophobicity on Labeling Efficiencies and Nanoparticle Size. Analytical Biochemistry, 644, 113895. View Source
